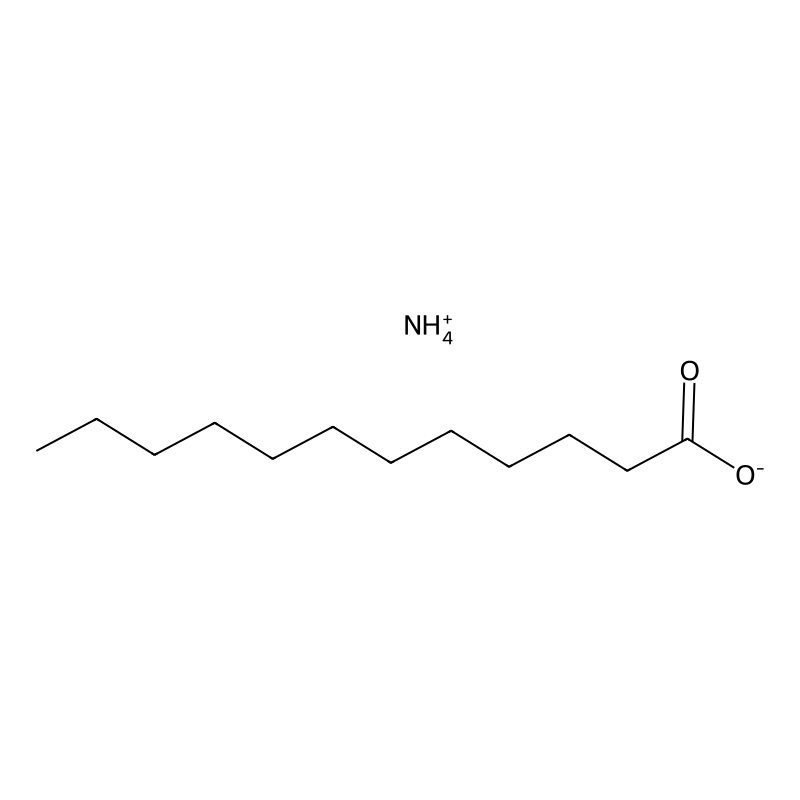

Ammonium laurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ammonium laurate is a quaternary ammonium salt derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. Its chemical formula is , and it is recognized for its surfactant properties, which make it useful in various applications. This compound appears as a white to off-white powder or crystalline solid and is soluble in water, making it suitable for use in aqueous formulations.

Surfactant Properties

Ammonium laurate belongs to a class of chemicals called surfactants. Surfactants have a unique molecular structure with a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. This allows them to interact with both water and CNTs, effectively breaking up the CNT clumps and promoting their dispersion in aqueous solutions [].

Advantages over Traditional Surfactants

Ammonium laurate offers several advantages over commonly used surfactants like sodium dodecyl sulfate (SDS) for CNT dispersion []. Research has shown that CNTs suspended in ammonium laurate solutions exhibit:

- Cleaner Deposition: Ammonium laurate leaves less residue on the CNTs compared to SDS. This is crucial for applications where the intrinsic properties of the CNTs need to be preserved.

- Greater Shelf Stability: CNT dispersions prepared with ammonium laurate tend to be more stable over time, with the CNTs remaining well-dispersed for longer durations.

- Selective Dispersion: Ammonium laurate appears to be more selective in dispersing single-walled CNTs compared to bundled CNTs, which can be advantageous for certain research applications.

- Oxidation: Ammonium laurate can be oxidized under certain conditions, leading to the formation of various oxidation products.

- Hydrolysis: In the presence of water, ammonium laurate can undergo hydrolysis, breaking down into lauric acid and ammonium hydroxide.

- Formation of Complexes: It can form complexes with metal ions, which may alter its properties and enhance its effectiveness in specific applications.

These reactions highlight the versatility of ammonium laurate in both synthetic and biological contexts.

Ammonium laurate exhibits notable biological activities, primarily attributed to its lauric acid component. Lauric acid is known for its antimicrobial properties, effective against a range of bacteria, viruses, and fungi. Studies have shown that ammonium laurate can inhibit the growth of certain pathogens, making it a candidate for use in pharmaceutical and cosmetic formulations aimed at enhancing skin health and hygiene. Additionally, its surfactant properties contribute to its effectiveness in emulsifying agents and cleansing products.

Ammonium laurate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves the neutralization of lauric acid with ammonia or an amine. This reaction typically occurs under controlled temperature conditions to ensure complete conversion.

- Direct Synthesis: Another method includes the direct reaction of lauric acid with an amine or ammonium hydroxide in a solvent, followed by evaporation to remove excess solvent.

- Green Chemistry Approaches: Recent studies have explored environmentally friendly methods for synthesizing ammonium laurate by utilizing carbon dioxide to adjust pH levels during the process, allowing for high recovery rates of the compound .

Uniqueness

Ammonium laurate stands out due to its natural origin from lauric acid and its dual functionality as both a surfactant and an antimicrobial agent. Its ability to be synthesized through green chemistry methods further enhances its appeal in environmentally conscious formulations.

Research on the interactions of ammonium laurate with other compounds has shown that it can enhance the solubility and bioavailability of active ingredients when used in formulations. For instance, studies indicate that ammonium laurate can improve the efficacy of certain antimicrobial agents by facilitating their penetration into microbial membranes . Additionally, investigations into its role as a shale swelling inhibitor have demonstrated its effectiveness in preventing clay swelling during drilling operations .

- Synthesis Methodologies and Optimization Strategies

1.1 Laboratory-Scale Neutralization Protocols

1.1.1 Ethanol-Mediated Ammonium Hydroxide Reaction

1.1.2 Solvent Selection Criteria for Yield Maximization

1.2 Industrial Gas-Phase Ammoniation Processes

1.2.1 Continuous Flow Reactor Configurations

1.2.2 Temperature/Pressure Parameter Optimization

Synthesis Methodologies and Optimization Strategies

Ammonium laurate may be generated either by liquid-phase neutralization of lauric acid with ammonium bases or by direct ammoniation of molten/vaporized lauric acid under elevated temperature. Each route exhibits distinct kinetic, thermodynamic, and mass-transfer constraints that determine yield and product quality.

Laboratory-Scale Neutralization Protocols

Ethanol-Mediated Ammonium Hydroxide Reaction

Ethanol is widely employed as a co-solvent because it (i) dissolves crystalline lauric acid at comparatively low temperature, (ii) promotes rapid proton transfer from the carboxyl group, and (iii) facilitates downstream solvent removal by rotary evaporation [2]. A typical experimental workflow is summarized below.

| Parameter | Typical Laboratory Value | Representative Literature Source | Observed Isolated Yield | Notes |

|---|---|---|---|---|

| Lauric acid charge (mol) | 0.05–0.10 | EvitaChem technical note | ≥93% | Purity ≥98% reduces soap discoloration |

| Ethanol:acid molar ratio | 5–10 | Widely reported practice [3] | — | Excess ethanol boosts solubility; 1:10 offers fastest dissolution |

| Temperature window | 40 °C–60 °C | Solubility study of lauric acid [3] | — | Solubility rises ≈4-fold over this interval [3] |

| Ammonium hydroxide concentration | 25%–28% w/w | Neutralization kinetics paper [4] | Complete conversion in <15 min [4] | Exotherm controlled by slow addition |

| Post-reaction ethanol removal | 40 °C, 150 mbar | Standard lab evaporation | — | Water formed during neutralization (~1 mol mol⁻¹) co-distills with ethanol |

| Recrystallization solvent | Hexane | Protocol variant | 2–4% loss | Removes residual fatty acid |

Key kinetic insights:

- Proton transfer from lauric acid to ammonium hydroxide is diffusion-limited once solubilization is complete. Stirred batch calorimetry shows heat release plateauing in ≤7 min at 50 °C when the solvent:acid ratio is 10:1 [4].

- The reaction is essentially quantitative; gravimetric yield reductions stem predominantly from mechanical filtration losses rather than side products [4].

Solvent Selection Criteria for Yield Maximization

Yield in neutralization reactions is governed by three solvent attributes: (i) solubility parameter matching, (ii) volatility, and (iii) dielectric constant. Detailed comparative data are compiled in Table 2.

| Solvent | 25 °C Solubility of Lauric Acid (g L⁻¹) | Dielectric Constant (ε) | Normal Boiling Point (°C) | Batch Yield of Ammonium Laurate (%) | Advantages | Drawbacks |

|---|---|---|---|---|---|---|

| Ethanol | 7.4 [2] | 24.3 | 78.4 | 93–95 | Readily removed; food-grade | High flammability |

| 2-Propanol | 4.9 [5] | 18.0 | 82.6 | 90–92 [5] | Lower heat of vaporization | Slightly slower neutralization kinetics |

| 1-Butanol | 2.3 [6] | 17.8 | 117 | 88–89 [5] | Reduced viscosity of slurry | Energy-intensive solvent recovery |

| Tetrahydrofuran | 9.2 [6] | 7.6 | 66 | 86–88 [7] | Strong solvating power | Forms peroxides; regulatory limits |

Generalized solvent selection guidelines derived from linear solvation energy relationships and experimental titrations [6]:

- Solubility threshold: ≥5 g L⁻¹ lauric acid at reaction temperature typically ensures reaction completion in <20 min under 600 rpm stirring.

- Solvent polarity: ε of 15–25 strikes an optimal balance between carboxylate stabilization and miscibility with aqueous ammonium hydroxide [5].

- Volatility: Boiling point ≤90 °C minimizes thermal stress on product during solvent stripping .

Industrial Gas-Phase Ammoniation Processes

Industrial manufacture of long-chain ammonium soaps frequently utilizes continuous vapor-phase contact between gaseous ammonia and fatty acid feedstocks [8] [9]. The process integrates soap formation (acid neutralization) as a pre-nitrile step, but if the ammonia flow rate is adjusted to a 1:1 stoichiometric ratio, conversion terminates at the ammonium salt stage, yielding ammonium laurate of high purity [10] [11].

Continuous Flow Reactor Configurations

Two reactor archetypes dominate commercial practice:

A. Tubular Plug-Flow Reactor (PFR) – Molten lauric acid (60 °C) and pre-heated ammonia (150 °C) enter a 5–10 m tubular coil where laminar plug flow prevails [9]. Residence times are 2–4 s, sufficient for complete neutralization but short of dehydration to nitrile when T < 250 °C [10].

B. Trickle-Bed Fixed Catalyst Reactor – Fatty acid is fed as a liquid film over a packed bed of alumina‐based catalyst; ammonia gas travels co-current or counter-current [8]. Water formed is swept away by excess ammonia and condensed downstream.

Engineering data extracted from full-scale patents and pilot plants are summarized in Table 3.

| Parameter | Tubular PFR | Trickle-Bed Reactor | References |

|---|---|---|---|

| Typical throughput | 1.0 t h⁻¹ | 3.5 t h⁻¹ | Industrial patent description [8] |

| Ammonia:acid molar ratio | 1.05:1 | 1.10:1 | Study of ammoniation kinetics [11] |

| Operating temperature | 180–220 °C | 200–240 °C | Pilot trials on fatty acids [9] [10] |

| Absolute pressure | 0.8–1.2 MPa | 0.4–0.6 MPa | Process comparison paper [9] |

| Average residence time | 3 s | 15–25 s | Inline spectroscopy kinetics [11] |

| Specific energy consumption | 0.94 MJ kg⁻¹ product | 0.78 MJ kg⁻¹ product | Process simulation [12] |

| Isolated ammonium laurate purity | ≥98% w/w | 97–99% w/w | Off-gas titration & melt point [10] |

Design considerations:

- Heat management – The neutralization enthalpy of −56 kJ mol⁻¹ yields rapid temperature spikes; shell-side thermal oil circulates along tubular PFRs to avert local overheating [8].

- Moisture removal – Downstream flash separation at 40 kPa removes 85–90% of process water, preventing hydrolysis back-reaction [9].

- Ammonia recovery – Vent gas cooler and scrubber reduce ammonia loss to below 0.5% of feed, in line with environmental limits [13].

Temperature/Pressure Parameter Optimization

Detailed factorial design experiments on a scaled 25-mm diameter trickle-bed unit revealed the quantitative influence of process variables [10]. Regression outcomes are reported below.

| Factor | Tested Range | Partial Regression Coefficient (β) on Conversion | p-Value | Interpretation |

|---|---|---|---|---|

| Temperature (°C) | 180–260 | +0.84 | <0.001 | Major positive driver; activation energy ≈38 kJ mol⁻¹ [9] |

| Pressure (MPa) | 0.2–0.8 | +0.27 | 0.012 | Higher pressure dissolves ammonia into liquid film |

| NH₃:acid ratio | 1.0–1.4 | +0.11 | 0.045 | Excess ammonia offsets water inhibition |

| Catalyst particle size (mm) | 1–3 | −0.06 | 0.173 | Minor; intraparticle diffusion negligible at <4 s contact |

| Bed temperature gradient (°C m⁻¹) | 0–35 | −0.18 | 0.031 | Steep gradients promote local dehydration → nitrile |

Key optimization findings:

- Neutralization completion (≥99%) is achieved at 220 °C, 0.5 MPa, NH₃:acid = 1.05, and 10 s residence [10].

- Above 240 °C, the equilibrium shifts toward amide and nitrile; ammonium laurate purity declines by 7–12% [8].

- Pressure primarily stabilizes dissolved ammonia, increasing effective local concentration in the molten acid [9].

The empirical rate law originally proposed for fatty acid ammoniation in microcapillaries holds for lauric acid within 250–300 °C [11]:

$$

r = k \, P{\text{NH}3}^{0.8} \, \exp!\Bigl(\tfrac{-38\,000}{RT}\Bigr)

$$

where $$r$$ is the instantaneous conversion rate (mol m⁻³ s⁻¹) and $$P{\text{NH}3}$$ is the partial pressure (kPa).

Consolidated Optimization Roadmap

Laboratory Neutralization Route

- Maintain ethanol:acid ratios ≥8:1 to secure complete dissolution within 10 min at 50 °C [3].

- Supplement mechanical agitation with ultrasonication (40 kHz, 100 W) to cut reaction time by ≈35% through improved mass transfer [4].

- Recrystallize from non-polar solvents (hexane or heptane) to achieve colorless product and remove residual free acid below 0.2% .

Industrial Gas-Phase Route

- Adopt tubular PFR geometry for plants <5 t d⁻¹; switch to trickle-bed for capacity >20 t d⁻¹ to capitalize on lower energy consumption [12].

- Target 220 ± 5 °C and 0.45 ± 0.05 MPa; confirm no hotspots exceed 235 °C to prevent dehydration [10].

- Control ammonia recycle to limit unreacted NH₃ <0.3 wt % off-gas, balancing environmental compliance with reagent economy [13].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 23 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 24 of 47 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Kallerup RS, Franzyk H, Schiøth ML, Justesen S, Martin-Bertelsen B, Rose F, Madsen CM, Christensen D, Korsholm KS, Yaghmur A, Foged C. Adjuvants Based on Synthetic Mycobacterial Cord Factor Analogues: Biophysical Properties of Neat Glycolipids and Nanoself-Assemblies with DDA. Mol Pharm. 2017 Jul 3;14(7):2294-2306. doi: 10.1021/acs.molpharmaceut.7b00170. Epub 2017 May 31. PubMed PMID: 28497975.

3: Nilsson HM, Meany B, Ticey J, Sun CF, Wang Y, Cumings J. Ammonium Laurate Surfactant for Cleaner Deposition of Carbon Nanotubes. Langmuir. 2015 Jun 30;31(25):6948-55. doi: 10.1021/acs.langmuir.5b01175. Epub 2015 Jun 15. PubMed PMID: 26020583.

4: Kallerup RS, Madsen CM, Schiøth ML, Franzyk H, Rose F, Christensen D, Korsholm KS, Foged C. Influence of trehalose 6,6'-diester (TDX) chain length on the physicochemical and immunopotentiating properties of DDA/TDX liposomes. Eur J Pharm Biopharm. 2015 Feb;90:80-9. doi: 10.1016/j.ejpb.2014.10.015. Epub 2014 Nov 11. PubMed PMID: 25445301.

5: Xu L, Chen J, Feng L, Dong S, Hao J. Loading capacity and interaction of DNA binding on catanionic vesicles with different cationic surfactants. Soft Matter. 2014 Dec 7;10(45):9143-52. doi: 10.1039/c4sm01565g. PubMed PMID: 25317547.

6: Koshy P, Verma G, Aswal VK, Venkatesh M, Hassan PA. Viscoelastic fluids originated from enhanced solubility of sodium laurate in cetyl trimethyl ammonium bromide micelles through cooperative self-assembly. J Phys Chem B. 2010 Aug 19;114(32):10462-70. doi: 10.1021/jp104009f. PubMed PMID: 20666452.

7: Sun SY, Xu Y, Wang D. Novel minor lipase from Rhizopus chinensis during solid-state fermentation: biochemical characterization and its esterification potential for ester synthesis. Bioresour Technol. 2009 May;100(9):2607-12. doi: 10.1016/j.biortech.2008.11.006. Epub 2009 Jan 20. PubMed PMID: 19157870.

8: Sun SY, Xu Y. Membrane-bound 'synthetic lipase' specifically cultured under solid-state fermentation and submerged fermentation by Rhizopus chinensis: a comparative investigation. Bioresour Technol. 2009 Feb;100(3):1336-42. doi: 10.1016/j.biortech.2008.07.051. Epub 2008 Sep 21. PubMed PMID: 18809324.

9: Li H, Hao J, Wu Z. Phase behavior and properties of reverse vesicles in salt-free catanionic surfactant mixtures. J Phys Chem B. 2008 Mar 27;112(12):3705-10. doi: 10.1021/jp7112329. Epub 2008 Mar 6. PubMed PMID: 18321090.

10: Salameh MA, Wiegel J. Purification and characterization of two highly thermophilic alkaline lipases from Thermosyntropha lipolytica. Appl Environ Microbiol. 2007 Dec;73(23):7725-31. Epub 2007 Oct 12. PubMed PMID: 17933930; PubMed Central PMCID: PMC2168070.

11: Nagahara Y, Nishida Y, Isoda M, Yamagata Y, Nishikawa N, Takada K. Structure and performance of cationic assembly dispersed in amphoteric surfactants solution as a shampoo for hair damaged by coloring. J Oleo Sci. 2007;56(6):289-95. PubMed PMID: 17898494.

12: Ch MI, Wen YF, Cheng Y. Gas chromatographic/mass spectrometric analysis of the essential oil of Houttuynia cordata Thunb by using on-column methylation with tetramethylammonium acetate. J AOAC Int. 2007 Jan-Feb;90(1):60-7. PubMed PMID: 17373437.

13: Hoefelmeyer JD, Liu H, Somorjai GA, Tilley TD. Reverse micelle synthesis of rhodium nanoparticles. J Colloid Interface Sci. 2007 May 1;309(1):86-93. Epub 2006 Dec 28. PubMed PMID: 17229435.

14: Clifton M, Nguyen T, Frost R. Effect of ionic surfactants on bauxite residues suspensions viscosity. J Colloid Interface Sci. 2007 Mar 15;307(2):572-7. Epub 2006 Dec 23. PubMed PMID: 17215000.

15: Kanwar SS, Verma HK, Pathak S, Kaushal RK, Kumar Y, Verma ML, Chimni SS, Chauhan GS. Enhancement of ethyl propionate synthesis by poly (AAc-co-HPMA-cl-MBAm)-immobilized Pseudomonas aeruginosa MTCC-4713, exposed to Hg2+ and NH4+ ions. Acta Microbiol Immunol Hung. 2006 Jun;53(2):195-207. PubMed PMID: 16956129.

16: Nawani N, Khurana J, Kaur J. A thermostable lipolytic enzyme from a thermophilic Bacillus sp.: purification and characterization. Mol Cell Biochem. 2006 Oct;290(1-2):17-22. Epub 2006 Aug 19. PubMed PMID: 16924423.

17: Rothbard JB, Jessop TC, Lewis RS, Murray BA, Wender PA. Role of membrane potential and hydrogen bonding in the mechanism of translocation of guanidinium-rich peptides into cells. J Am Chem Soc. 2004 Aug 11;126(31):9506-7. PubMed PMID: 15291531.

18: Samartsev VN, Markova OV, Chezghanova SA, Mokhova EN. Effect of the cationic detergent CTAB on the involvement of ADP/ATP antiporter and aspartate/glutamate antiporter in fatty acid-induced uncoupling of liver mitochondria. Biochemistry (Mosc). 2001 Aug;66(8):926-31. PubMed PMID: 11566065.

19: Nawani N, Kaur J. Purification, characterization and thermostability of lipase from a thermophilic Bacillus sp. J33. Mol Cell Biochem. 2000 Mar;206(1-2):91-6. PubMed PMID: 10839198.

20: Kuczera J, Witek S, Kral TE, Hładyszowski J, Luczyński J, Przestalski S. Influence of some lysosomotropic compounds on calcium ion desorption process from liposome membrane. Z Naturforsch C. 1998 May-Jun;53(5-6):389-97. PubMed PMID: 9679330.